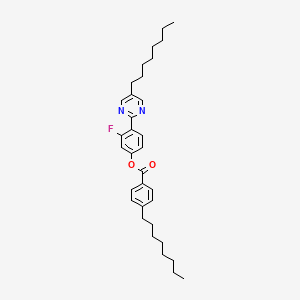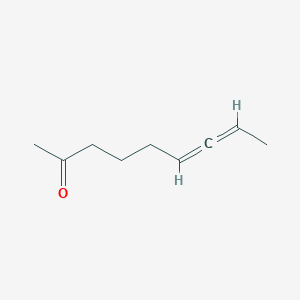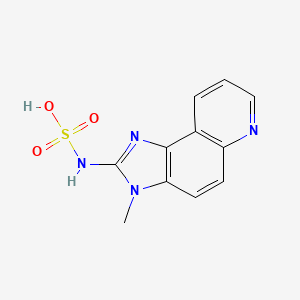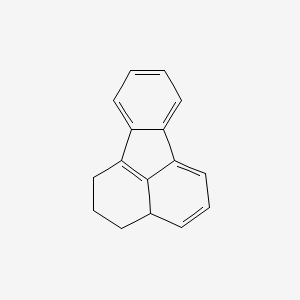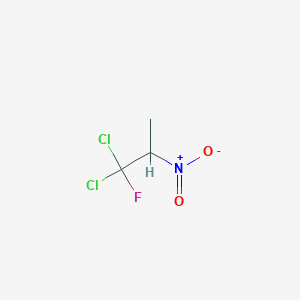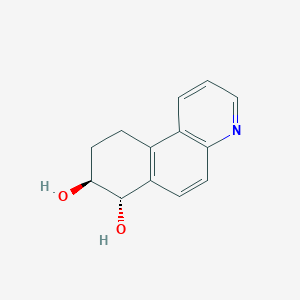
trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a part of a larger family of compounds that are studied for their chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by hydrolysis. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or amines.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is used as a starting material for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound is studied for its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of PAHs in biological systems.
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies investigate its effects on cellular processes and its potential as a drug candidate.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol involves its interaction with molecular targets such as enzymes and receptors. It can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Benzo(a)pyrene: Another PAH with similar structural features but different biological activities.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A closely related compound with distinct chemical properties.
Uniqueness: trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is unique due to its specific arrangement of atoms and functional groups
Propiedades
Número CAS |
103620-19-5 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(7S,8S)-7,8,9,10-tetrahydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-3,5,7,12-13,15-16H,4,6H2/t12-,13-/m0/s1 |
Clave InChI |
FDHYGMRWSSLSJO-STQMWFEESA-N |
SMILES isomérico |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1O)O |
SMILES canónico |
C1CC2=C(C=CC3=C2C=CC=N3)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
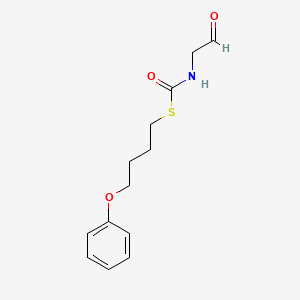
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
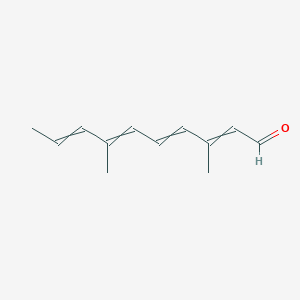
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
